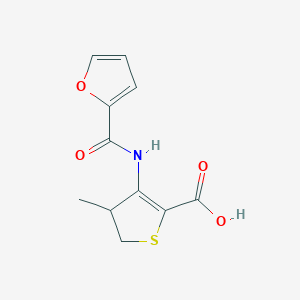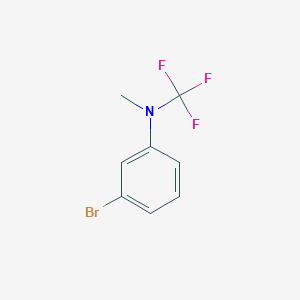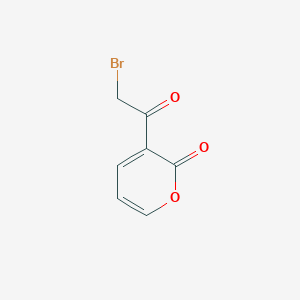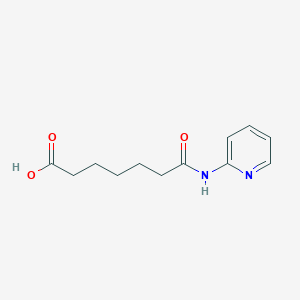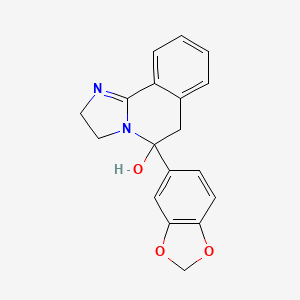
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)-imidazo(2,1-a)isoquinolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is a complex organic compound featuring a fused heterocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of the 1,3-benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core makes it a unique candidate for various biochemical interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol typically involves multiple steps:
Formation of the 1,3-benzodioxole moiety: This can be achieved by reacting catechol with disubstituted halomethanes under appropriate conditions.
Construction of the imidazo[2,1-a]isoquinolin-5-ol core: This step involves the cyclization of suitable precursors, often through a series of condensation and cyclization reactions.
Coupling of the two moieties: The final step involves coupling the 1,3-benzodioxole moiety with the imidazo[2,1-a]isoquinolin-5-ol core under conditions that promote the formation of the desired fused heterocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of bases or acids as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.
Medicine: The compound’s potential therapeutic properties make it a subject of interest in drug development.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A simpler compound that shares the benzodioxole moiety but lacks the fused heterocyclic structure.
Imidazo[2,1-a]isoquinoline: A compound that shares the core structure but lacks the benzodioxole moiety.
Uniqueness
2,3,5,6-Tetrahydro-5-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinolin-5-ol is unique due to the combination of the benzodioxole moiety and the imidazo[2,1-a]isoquinolin-5-ol core. This combination provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
56882-48-5 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
5-(1,3-benzodioxol-5-yl)-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H16N2O3/c21-18(13-5-6-15-16(9-13)23-11-22-15)10-12-3-1-2-4-14(12)17-19-7-8-20(17)18/h1-6,9,21H,7-8,10-11H2 |
Clave InChI |
VTMGLOBDVHRQIR-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=N1)C3=CC=CC=C3CC2(C4=CC5=C(C=C4)OCO5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)

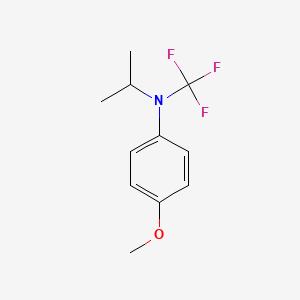
![Benzyl 2-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13964907.png)

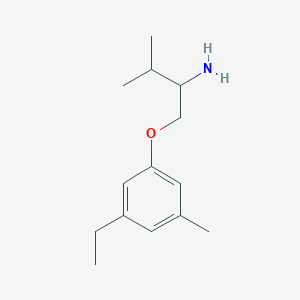
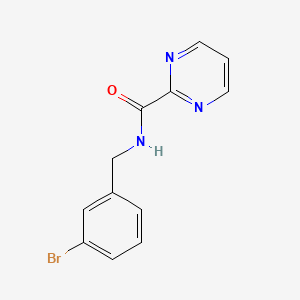
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
